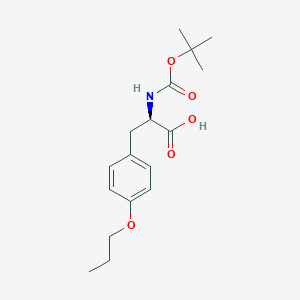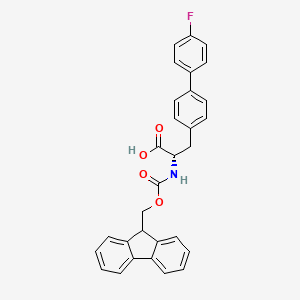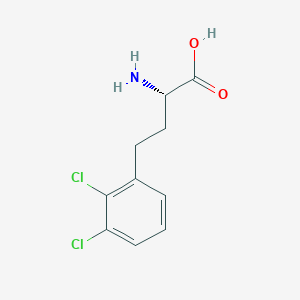![molecular formula C23H25NO4 B8178531 N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine](/img/structure/B8178531.png)
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine is a synthetic compound with the molecular formula C23H25NO4 and a molecular weight of 379.46 g/mol It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenylalanine backbone, and a 4-methylphenyl ethynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine typically involves multiple steps, starting with the protection of the amino group of D-phenylalanine using a Boc group. . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the ethynyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and solvents depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the phenyl or ethynyl positions.
Applications De Recherche Scientifique
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of peptide-based drugs or as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and phenyl groups can facilitate binding to these targets, potentially modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive under physiological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-4-[2-(4-methylphenyl)ethynyl]-L-phenylalanine: The L-isomer of the compound, which may exhibit different biological activity.
N-Boc-4-[2-(4-methoxyphenyl)ethynyl]-D-phenylalanine: A similar compound with a methoxy group instead of a methyl group, potentially altering its reactivity and interactions.
N-Boc-4-[2-(4-chlorophenyl)ethynyl]-D-phenylalanine: A derivative with a chlorine substituent, which can affect its chemical properties and applications.
Uniqueness
N-Boc-4-[2-(4-methylphenyl)ethynyl]-D-phenylalanine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to serve as a versatile building block in synthetic chemistry and a valuable tool in biological research.
Propriétés
IUPAC Name |
(2R)-3-[4-[2-(4-methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)15-20(21(25)26)24-22(27)28-23(2,3)4/h5-8,11-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAJQICNGHOTIF-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[4-(aminomethyl)phenoxy]acetate HCl](/img/structure/B8178505.png)

![(R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol](/img/structure/B8178513.png)






